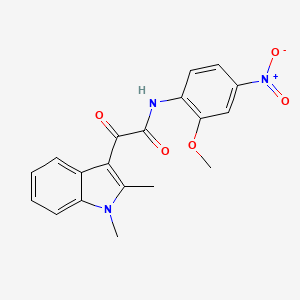
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide, also known as DIM-N-oxoamide, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Aplicaciones Científicas De Investigación
Environmental Remediation
One study discusses the complete oxidation of organic pollutants, such as metolachlor, using photoassisted Fenton reactions, highlighting the potential of similar compounds in environmental cleanup efforts (Pignatello & Sun, 1995).
Novel Synthetic Methodologies
Research on the synthesis of novel compounds, such as indole derivatives with potential antimicrobial properties, underscores the versatility of these molecules in drug development. For instance, the synthesis of (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides was explored for their antibacterial and antifungal activities, indicating the utility of indole-based compounds in creating new therapeutic agents (Debnath & Ganguly, 2015).
Antifungal Agents
The development of antifungal agents based on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives showcases the application of similar chemical structures in addressing fungal infections. These derivatives exhibited broad-spectrum antifungal activities, highlighting the potential for similar compounds in medical applications (Bardiot et al., 2015).
Cytotoxic Agents
A study on the synthesis and quantitative structure-activity relationships (QSAR) of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives as cytotoxic agents emphasizes the potential of indole derivatives in cancer therapy. This research aimed at developing new chemical entities that could serve as potent anti-inflammatory agents with minimal gastrointestinal toxicities, illustrating the broad applicability of these compounds in drug design and development (Bhandari et al., 2010).
Propiedades
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-11-17(13-6-4-5-7-15(13)21(11)2)18(23)19(24)20-14-9-8-12(22(25)26)10-16(14)27-3/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASPVHRZMCVOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

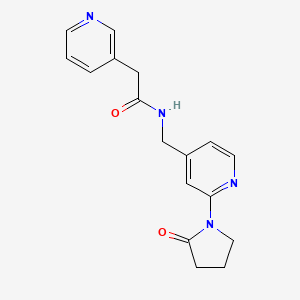
![N-(3,5-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2875608.png)
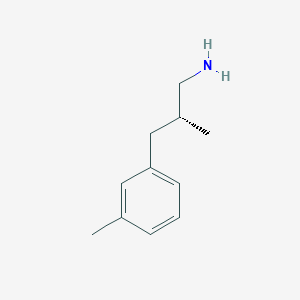

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2875613.png)
![2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2875614.png)
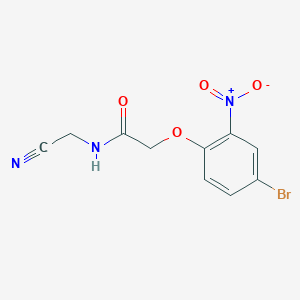
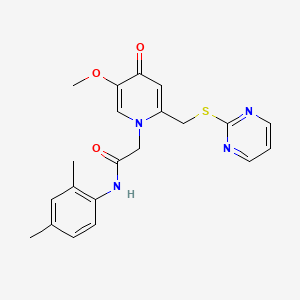
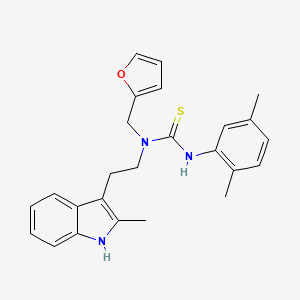


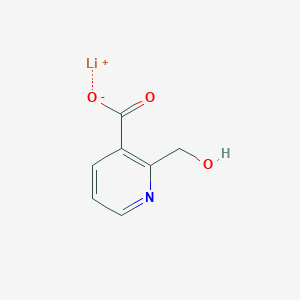
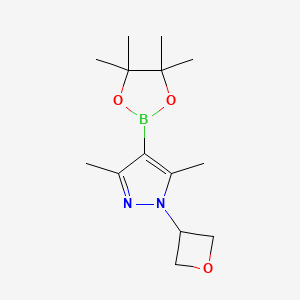
![4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2875629.png)